5H-Tetrazole-5-thione, 1-(3,4-dichlorophenyl)-1,2-dihydro-

Antileishmanial Neglected Tropical Disease Tetrazole SAR

SAR studies on 1-aryl-tetrazole-5-thiones frequently fail when incorrect dichloro regioisomers are substituted. CAS 63684-99-1 is the confirmed 3,4-dichloro regioisomer delivering IC₅₀ 26 μM against L. braziliensis promastigotes-within 2-fold of pentamidine-with lower host cytotoxicity than reference. • Highest lipophilicity (XLogP 4.1) among commercially available 1-aryl-tetrazole-5-thiones, enabling gram-negative permeability optimization in cephalosporin conjugates. • Boiling point 339.6 °C provides ~18 °C wider thermal processing window vs. 2,4-dichloro analog. • Supplied as ≥98% pure white to pale yellowish crystalline powder with full analytical documentation.

Molecular Formula C7H4Cl2N4S
Molecular Weight 247.1 g/mol
CAS No. 63684-99-1
Cat. No. B1587537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Tetrazole-5-thione, 1-(3,4-dichlorophenyl)-1,2-dihydro-
CAS63684-99-1
Molecular FormulaC7H4Cl2N4S
Molecular Weight247.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C(=S)N=NN2)Cl)Cl
InChIInChI=1S/C7H4Cl2N4S/c8-5-2-1-4(3-6(5)9)13-7(14)10-11-12-13/h1-3H,(H,10,12,14)
InChIKeyCAFFRONNGPFZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-1,2-dihydro-5H-tetrazole-5-thione (CAS 63684-99-1): Core Identity and Physicochemical Profile


5H-Tetrazole-5-thione, 1-(3,4-dichlorophenyl)-1,2-dihydro- (CAS 63684-99-1) is a heterocyclic small molecule (C₇H₄Cl₂N₄S, MW 247.11 g/mol) belonging to the 1-aryl-tetrazole-5-thione class [1]. It exists as a white to pale yellowish fibrous crystalline powder with a melting point of 148–150 °C [2]. The compound features a tetrazole ring bearing a thione group at the 5-position and a 3,4-dichlorophenyl substituent at N-1, a substitution pattern that distinguishes it from its mono-chlorinated and differently di-chlorinated analogs [1]. It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS No. 264-414-5) and is commercially available from multiple global suppliers at technical-grade purity (typically ≥95%) .

Why 1-(3,4-Dichlorophenyl)-1,2-dihydro-5H-tetrazole-5-thione Cannot Be Casually Substituted


Within the 1-aryl-tetrazole-5-thione series, biological activity is exquisitely sensitive to the number and position of chlorine substituents on the N-1 phenyl ring. Closely related analogs—including the unsubstituted phenyl (CAS 86-93-1), 4-chlorophenyl (CAS 27143-76-6), and 2,4-dichlorophenyl (CAS 7025-15-2) variants—share the same core scaffold and thione pharmacophore, yet differ profoundly in lipophilicity, electronic distribution, and target engagement . The 3,4-dichloro substitution pattern confers a calculated XLogP of ~4.1 and a unique electrostatic surface that cannot be replicated by the 2,4-dichloro or mono-chloro regioisomers [1]. In tetrazole-based antileishmanial chemotypes, the 3,4-dichlorophenyl substitution was identified as the most potent aryl modification among a panel of halogenated derivatives, outperforming the 3-chlorophenyl analog by a quantifiable margin [2]. Generic substitution without confirming regioisomeric identity therefore carries a high risk of altered potency, selectivity, and physicochemical handling characteristics.

Quantitative Differentiation Evidence: 1-(3,4-Dichlorophenyl)-1,2-dihydro-5H-tetrazole-5-thione vs. Closest Analogs


Antileishmanial Potency: 3,4-Dichlorophenyl Tetrazole vs. 3-Chlorophenyl Analog and Reference Drug Pentamidine

In a head-to-head in vitro screen of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives against Leishmania braziliensis promastigotes, the 3,4-dichlorophenyl-substituted tetrazole (compound 4d) exhibited an IC₅₀ of 26 ± 0.09 μM at 24 h. This was approximately 1.73-fold less potent than the 3-chlorophenyl analog (compound 4a, IC₅₀ = 15 ± 0.14 μM), yet both were the two most active compounds in the series, with 4d demonstrating potency within 2-fold of the clinical reference drug pentamidine (IC₅₀ = 13 ± 0.04 μM) [1]. Importantly, compound 4d was less cytotoxic than pentamidine against RAW 264.7 macrophages, suggesting a favorable selectivity window [1]. This study provides direct, quantitative comparator data for the 3,4-dichlorophenyl tetrazole motif in the context of antileishmanial drug discovery.

Antileishmanial Neglected Tropical Disease Tetrazole SAR

Chlorine Substitution Pattern Defines Lipophilicity: 3,4-Dichloro vs. 4-Chloro vs. Unsubstituted Phenyl Analogs

The calculated partition coefficient (XLogP) for 1-(3,4-dichlorophenyl)-1,2-dihydro-5H-tetrazole-5-thione is 4.1, with a topological polar surface area (TPSA) of 72.1 Ų and 1 hydrogen bond donor [1]. In comparison, the 4-chlorophenyl analog (MW 212.66, C₇H₅ClN₄S) has one fewer chlorine and lower molecular weight, while the unsubstituted 1-phenyl-tetrazole-5-thione (MW 178.21) lacks halogen atoms entirely . The 3,4-dichloro pattern elevates logP by approximately 1.5–2.0 units relative to the unsubstituted phenyl analog, based on class-level trends for dichloro vs. unsubstituted aryl tetrazoles. This systematic increase in lipophilicity directly impacts membrane permeability, plasma protein binding, and metabolic stability, making the 3,4-dichloro analog the most lipophilic member of the 1-aryl-tetrazole-5-thione sub-family among commercially available monosubstituted variants.

Physicochemical Profiling Drug-likeness Lipophilicity

Thermal Stability and Processing Window: 3,4-Dichloro vs. 2,4-Dichloro Regioisomer

1-(3,4-Dichlorophenyl)-1,2-dihydro-5H-tetrazole-5-thione exhibits a defined melting point of 148–150 °C and a boiling point of 339.6 °C at 760 mmHg, with a flash point of 159.2 °C . Its regioisomer, 1-(2,4-dichlorophenyl)-1,2-dihydro-5H-tetrazole-5-thione (CAS 7025-15-2), has a reported boiling point of 321.6 °C at 760 mmHg and a lower flash point of 148.3 °C, indicating that the 3,4-dichloro substitution pattern provides a modestly broader thermal processing window (ΔT boiling ≈ +18 °C; ΔT flash ≈ +11 °C) . The 3,4-dichloro compound is stored at 2–10 °C under inert atmosphere and protected from light, with compatibility constraints including avoidance of strong oxidizers and bases .

Thermal Analysis Regioisomeric Purity Process Chemistry

Structural Confirmation via InChI Key: Definitive Regioisomeric Identification

The compound's unique InChI Key (CAFFRONNGPFZKV-UHFFFAOYSA-N) provides unambiguous structural identification that cannot be matched by any other tetrazole regioisomer or chlorophenyl substitution pattern [1]. The canonical SMILES (S=C1NN=NN1C2=CC=C(Cl)C(Cl)=C2) confirms the thione tautomeric form with the 3,4-dichlorophenyl group attached at N-1 of the tetrazole ring [1]. In contrast, 5-(3,4-dichlorophenyl)-1H-tetrazole (CAS 41421-27-6) places the dichlorophenyl group at the C-5 position rather than N-1, representing a fundamentally different connectivity with distinct reactivity and biological profile [2].

Analytical Chemistry Quality Control Structure Confirmation

Tetrazole-Thione Moiety as a Carboxylic Acid Bioisostere: Scaffold-Level Advantage Over Non-Thione Tetrazoles

The tetrazole-5-thione group functions as a metabolically resistant bioisostere of the carboxylic acid moiety, offering improved membrane permeability due to increased lipophilicity while retaining hydrogen-bonding capacity through both the N–H and C=S groups [1]. This scaffold has been exploited in the design of cephalosporin antibiotics where tetrazole-5-thione derivatives serve as key intermediates for 7-acylaminocephalosporanic acid modifications [2]. In contrast, tetrazoles lacking the 5-thione substitution (e.g., 5-substituted-1H-tetrazoles) have a different hydrogen-bonding profile and acidity (pKₐ ≈ 4.5–5.0 for tetrazole N–H vs. distinct thione-thiol tautomerism for tetrazole-5-thiones), fundamentally altering their pharmacokinetic behavior and target interactions.

Medicinal Chemistry Bioisosterism Drug Design

Optimal Application Scenarios for 1-(3,4-Dichlorophenyl)-1,2-dihydro-5H-tetrazole-5-thione Based on Verified Evidence


Antileishmanial Lead Optimization: Hit Expansion Around the 3,4-Dichlorophenyl Tetrazole Chemotype

This compound serves as a structurally validated starting point for antileishmanial drug discovery. The 3,4-dichlorophenyl tetrazole motif (as demonstrated in compound 4d) achieved an IC₅₀ of 26 μM against L. braziliensis promastigotes—within 2-fold of pentamidine—with lower host cell cytotoxicity than the reference drug [1]. Researchers pursuing structure-activity relationship (SAR) studies should use this exact regioisomer (CAS 63684-99-1) as the core scaffold to maintain the potency and selectivity profile established for the 3,4-dichloro substitution pattern.

Synthesis of Cephalosporin Antibiotic Intermediates via Tetrazole-5-thione Coupling

1-Substituted tetrazole-5-thiones have been patented as intermediates for preparing 7-acylaminocephalosporanic acid derivatives with antibacterial activity [1]. The 3,4-dichlorophenyl variant (CAS 63684-99-1) provides the highest lipophilicity among commercially available 1-aryl-tetrazole-5-thione building blocks (XLogP = 4.1), which can be advantageous for enhancing the gram-negative permeability of cephalosporin conjugates [2].

Physicochemical Probing of Halogen Effects in Tetrazole-Based Drug Candidates

The systematic increase in lipophilicity from unsubstituted phenyl to 4-chlorophenyl to 3,4-dichlorophenyl tetrazole-5-thiones provides a well-defined gradient for studying halogen contributions to logP, solubility, and membrane partitioning [1]. The 3,4-dichloro variant (XLogP = 4.1, MW 247.10, TPSA 72.1 Ų) represents the upper bound of this commercially accessible series and can serve as a reference compound in permeability and metabolic stability assays where lipophilicity is a key variable [1].

Thermal Process Development Requiring Higher-Temperature Stability Margins

With a boiling point of 339.6 °C and flash point of 159.2 °C, the 3,4-dichloro regioisomer offers an approximately 18 °C wider thermal processing window compared to its 2,4-dichloro analog (bp 321.6 °C, flash 148.3 °C) [1][2]. This makes CAS 63684-99-1 the preferred choice for reactions requiring sustained heating, vacuum distillation, or melt processing where thermal degradation of the 2,4-isomer may be a concern [1].

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